molecular formula C10H9NS B060819 3-Thien-3-ylaniline CAS No. 161886-96-0

3-Thien-3-ylaniline

Cat. No.: B060819
CAS No.: 161886-96-0
M. Wt: 175.25 g/mol
InChI Key: SHUODWYRFVFGOA-UHFFFAOYSA-N
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Description

3-Thien-3-ylaniline is an organic compound with the molecular formula C10H9NS. It is a derivative of aniline, where the phenyl group is substituted with a thiophene ring at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thien-3-ylaniline can be synthesized through several methods. One common approach involves the Suzuki coupling reaction between 3-thiopheneboronic acid and 3-bromoaniline. This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and a base like sodium hydrogen carbonate in a solvent mixture of 1,2-dimethoxyethane and water. The reaction is carried out under an inert atmosphere and reflux conditions for about 16 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction mentioned above can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Thien-3-ylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

Scientific Research Applications

3-Thien-3-ylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thien-3-ylaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, and the aniline moiety can form hydrogen bonds, influencing its binding to biological targets .

Comparison with Similar Compounds

  • 3-Thiophenemethanamine
  • 3-Thiophenecarboxylic acid
  • 3-Thiophenemethanol

Comparison: 3-Thien-3-ylaniline is unique due to the presence of both an aniline and a thiophene ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

3-thiophen-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUODWYRFVFGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399658
Record name 3-thien-3-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161886-96-0
Record name 3-thien-3-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-3-yl)aniline
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